![molecular formula C20H15ClN6O2 B12218749 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyri midin-8-yl)]-5-methoxyphenol](/img/structure/B12218749.png)
2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyri midin-8-yl)]-5-methoxyphenol
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Overview
Description
- Reactants: Intermediate with chloro-substituted phenyl ring, 5-methoxyphenol
- Conditions: Nucleophilic aromatic substitution reaction
- Product: Final compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methoxyphenol typically involves multi-step reactions
-
Step 1: Synthesis of Hydropyrazolo-triazolo-pyrimidine Core
- Reactants: 5-chloro-2-methylphenylhydrazine, 1,2,4-triazole-3-carboxylic acid
- Conditions: Reflux in ethanol, presence of a dehydrating agent such as phosphorus oxychloride
- Product: Intermediate hydropyrazolo-triazolo-pyrimidine
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the chloro-substituted phenyl ring, potentially converting the chloro group to a hydrogen atom.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Quinone derivatives
Reduction: Dechlorinated phenyl derivatives
Substitution: Substituted phenyl derivatives with various nucleophiles
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound possess significant anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells. For instance, a study reported IC50 values ranging from 15 to 30 µM for derivatives against MCF7 cells, suggesting moderate cytotoxicity and potential for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have shown significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) between 10 to 50 µg/mL for various derivatives . These findings suggest that structural modifications can enhance antimicrobial potency.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it could target cyclooxygenase (COX) enzymes related to inflammation and pain signaling pathways . The halogen substituents in its structure may enhance its binding affinity to these biological targets.
Synthesis and Derivative Development
The synthesis of 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methoxyphenol can be achieved through various synthetic strategies involving electrophilic and nucleophilic substitution reactions. The versatility of its structure allows for the formation of new derivatives that may exhibit enhanced biological activities .
Study 1: Anticancer Efficacy
In a comprehensive study focusing on the anticancer properties of derivatives from this compound, researchers utilized the Sulforhodamine B (SRB) assay to evaluate cytotoxicity against MCF7 cells. The results indicated that several derivatives exhibited promising IC50 values, supporting the potential for these compounds in cancer treatment .
Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of derivatives based on this compound against various bacterial species. The findings revealed significant activity with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |
---|---|---|---|
Antimicrobial | d1, d2, d3 | Various bacteria/fungi | 10 - 50 µg/mL |
Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The chloro-substituted phenyl ring and hydropyrazolo-triazolo-pyrimidine core are key structural elements that enable these interactions. The compound may inhibit enzyme activity, modulate receptor signaling, or interfere with nucleic acid function, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-hydroxyphenol
- 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-ethoxyphenol
- 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methylphenol
Uniqueness
The presence of the methoxyphenol group in 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methoxyphenol distinguishes it from similar compounds. This functional group may enhance the compound’s solubility, reactivity, and biological activity, making it a unique and valuable molecule for various applications.
Biological Activity
The compound 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methoxyphenol is a complex heterocyclic molecule that belongs to the class of pyrazolo-pyrimidines. These compounds are recognized for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C21H17ClN6O
- Molecular Weight : 388.9 g/mol
- IUPAC Name : 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methoxyphenol
The unique structure of this compound includes a chlorinated phenyl group and a methoxy-substituted phenol, contributing to its potential biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo-pyrimidine class exhibit a range of biological activities. The specific activities of 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methoxyphenol can be categorized as follows:
Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) tests demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against human cancer cell lines:
- In vitro studies revealed that similar pyrazolo-pyrimidine derivatives exhibited tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin .
The biological activity is believed to result from the compound's ability to interact with specific molecular targets:
- The mechanism may involve enzyme inhibition or receptor modulation, leading to alterations in cellular signaling pathways .
Case Studies and Research Findings
Recent studies have highlighted the biological potential of related compounds:
Properties
Molecular Formula |
C20H15ClN6O2 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
2-[10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol |
InChI |
InChI=1S/C20H15ClN6O2/c1-11-3-4-12(21)7-16(11)27-19-15(9-23-27)20-24-18(25-26(20)10-22-19)14-6-5-13(29-2)8-17(14)28/h3-10,28H,1-2H3 |
InChI Key |
DGUFNVYCTVLEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O |
Origin of Product |
United States |
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